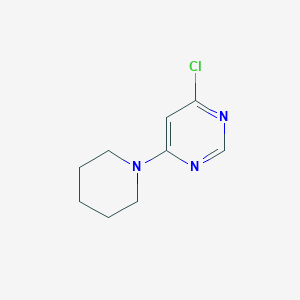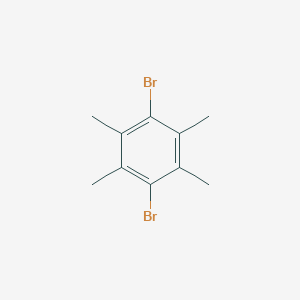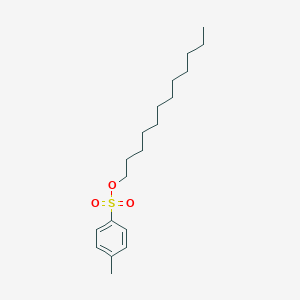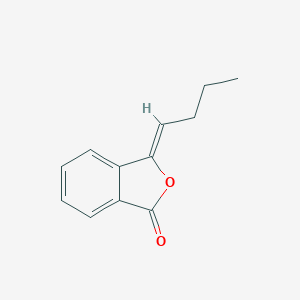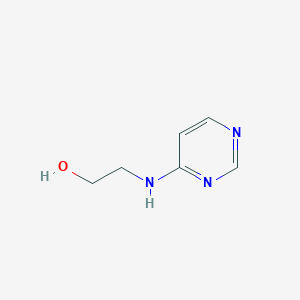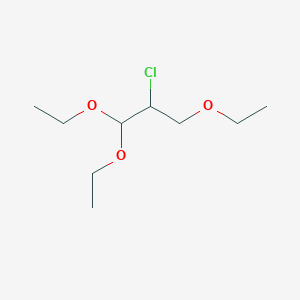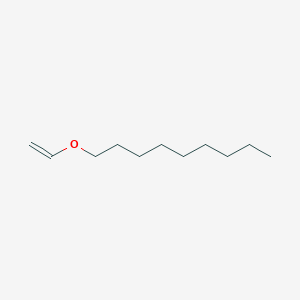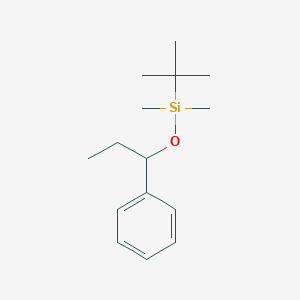
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanes are a class of chemical compounds that contain silicon atoms bonded to hydrogen or organic groups. They have been extensively used in various fields, including materials science, pharmaceuticals, and organic synthesis. Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, is a relatively new silane that has been investigated for its potential applications in organic synthesis.
Mécanisme D'action
The mechanism of action of silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, in organic synthesis involves its ability to act as a nucleophile and a Lewis acid. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. It can also coordinate with metal ions, such as titanium and boron, to form stable complexes that can be used as catalysts in organic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, on living organisms. However, it is known that silanes, in general, can react with water and form silanols, which can interact with biological molecules, such as proteins and DNA. This can potentially lead to toxic effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, has several advantages in organic synthesis. It is a stable and easy-to-handle reagent that can be used in a wide range of organic reactions. It can also be easily synthesized from commercially available starting materials. However, its main limitation is its potential toxicity to living organisms, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-. One direction is to investigate its potential applications in the synthesis of new organic compounds, such as chiral ligands and catalysts. Another direction is to study its interactions with biological molecules and its potential toxicity to living organisms. Additionally, further research is needed to optimize the synthesis method and to develop safer handling and disposal methods for the compound.
In conclusion, silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, is a promising compound that has potential applications in organic synthesis. Its mechanism of action involves its ability to act as a nucleophile and a Lewis acid. While it has several advantages in organic synthesis, its potential toxicity to living organisms requires careful handling and disposal. Future research directions include investigating its potential applications in the synthesis of new organic compounds and studying its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-phenylpropyl alcohol in the presence of a base catalyst. The resulting product is a clear, colorless liquid with a boiling point of 180-182°C.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, has been investigated for its potential applications in organic synthesis. It has been used as a reagent in the synthesis of various organic compounds, including chiral amines, amino acids, and peptides. It has also been used as a protecting group for alcohols and amines in organic synthesis.
Propriétés
Numéro CAS |
136116-42-2 |
|---|---|
Nom du produit |
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)- |
Formule moléculaire |
C15H26OSi |
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-phenylpropoxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h8-12,14H,7H2,1-6H3 |
Clé InChI |
QYWRJBZRXRTECD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Synonymes |
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



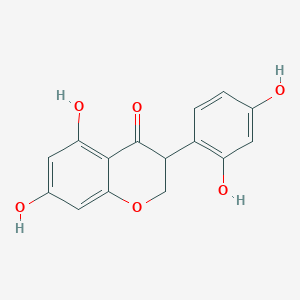
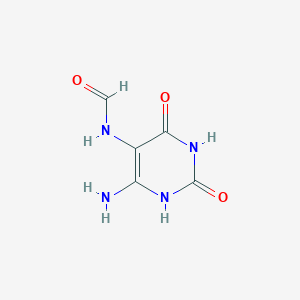
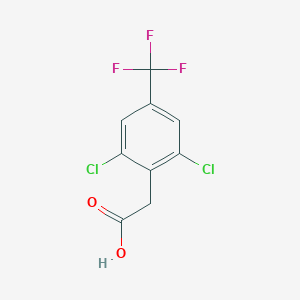

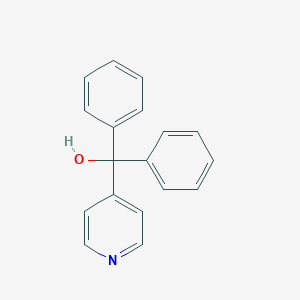
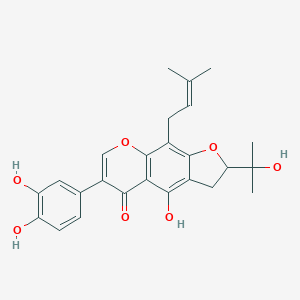
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
